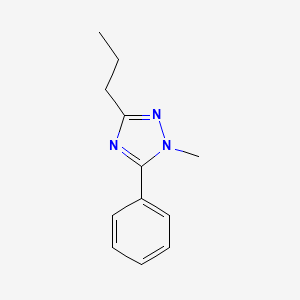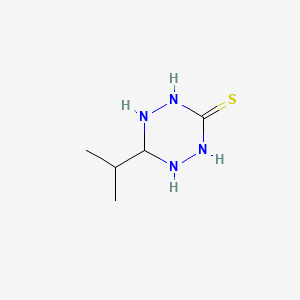
6-(Propan-2-yl)-1,2,4,5-tetrazinane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropyl-1,2,4,5-tetrazinane-3-thione is a heterocyclic compound containing a tetrazine ring with an isopropyl group at the 6-position and a thione group at the 3-position. This compound is part of the broader class of tetrazine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-1,2,4,5-tetrazinane-3-thione typically involves the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions. One common method includes the cyclization of nitriles with hydrazine hydrate in the presence of a suitable catalyst . The reaction conditions often require moderate temperatures and specific solvents to ensure the formation of the tetrazine ring.
Industrial Production Methods
Industrial production of 6-Isopropyl-1,2,4,5-tetrazinane-3-thione may involve large-scale batch reactions using optimized synthetic routes. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-1,2,4,5-tetrazinane-3-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the thione group to other functional groups.
Substitution: The tetrazine ring allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include oxidized tetrazine derivatives, reduced thione compounds, and substituted tetrazine products. These products have diverse applications in different fields .
Scientific Research Applications
6-Isopropyl-1,2,4,5-tetrazinane-3-thione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as luminescent elements and electronic devices
Mechanism of Action
The mechanism of action of 6-Isopropyl-1,2,4,5-tetrazinane-3-thione involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence its biological and chemical activities. The tetrazine ring’s ability to undergo cycloaddition reactions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrazine: A parent compound with similar structural features but without the isopropyl and thione groups.
3,6-Substituted-1,2,4,5-tetrazines: Compounds with various substituents at the 3 and 6 positions, offering different chemical properties and applications.
Uniqueness
The presence of the isopropyl group enhances its hydrophobicity, while the thione group provides additional sites for chemical modification .
Properties
Molecular Formula |
C5H12N4S |
|---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
6-propan-2-yl-1,2,4,5-tetrazinane-3-thione |
InChI |
InChI=1S/C5H12N4S/c1-3(2)4-6-8-5(10)9-7-4/h3-4,6-7H,1-2H3,(H2,8,9,10) |
InChI Key |
MDMLOVBYKCZLKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1NNC(=S)NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


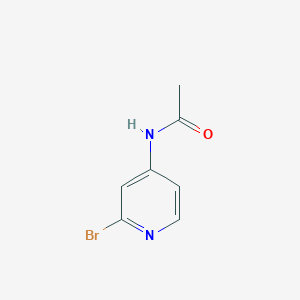

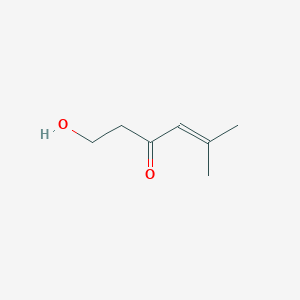
![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)
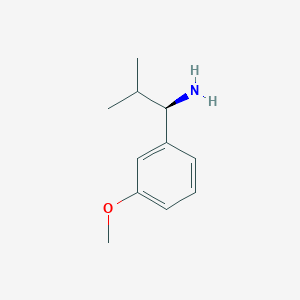
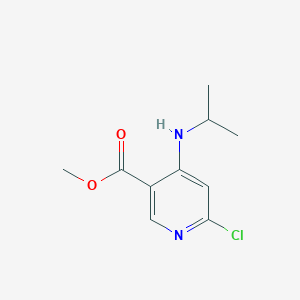
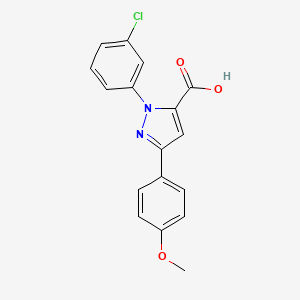
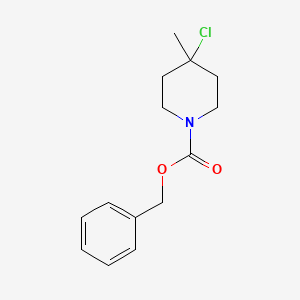

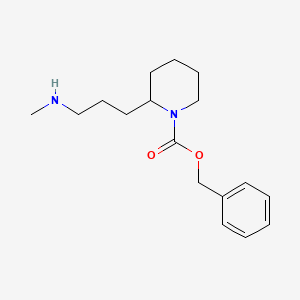
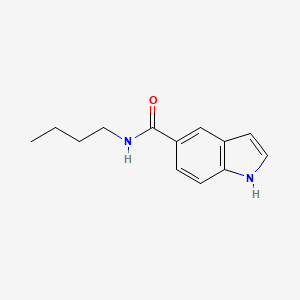

![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)
